molecular formula C10H14FNO B13041211 (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B13041211
M. Wt: 183.22 g/mol
InChI Key: XZZYIPXGLYJCAX-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a fluorinated aromatic ring, and a secondary alcohol, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde.

    Key Reactions:

    Reaction Conditions: Typical conditions include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, mild temperatures, and anhydrous conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Protein Binding: Investigated for its binding affinity to specific proteins.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with different biological activity.

    1-Amino-1-(2-fluoro-5-methylphenyl)ethanol: A structurally similar compound with a primary alcohol instead of a secondary alcohol.

Uniqueness

    Chirality: The specific (1S,2R) configuration imparts unique biological activity and selectivity.

    Functional Groups: The combination of an amino group, fluorinated aromatic ring, and secondary alcohol makes it a versatile intermediate.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

XZZYIPXGLYJCAX-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

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